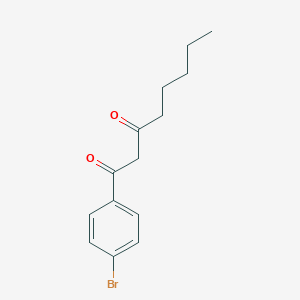

1-(4-Bromophenyl)-1,3-octanedione

Description

1-(4-Bromophenyl)-1,3-octanedione is a diketone derivative featuring a brominated aromatic substituent at the 4-position of the phenyl ring and an eight-carbon diketone backbone. For instance, 1-(4-bromophenyl)-1,4-pentanedione is prepared by heating with NaOH under reflux, followed by monitoring via mass spectrometry . Such methods highlight the role of reaction conditions in tailoring diketone chain length and substituent placement.

Properties

Molecular Formula |

C14H17BrO2 |

|---|---|

Molecular Weight |

297.19g/mol |

IUPAC Name |

1-(4-bromophenyl)octane-1,3-dione |

InChI |

InChI=1S/C14H17BrO2/c1-2-3-4-5-13(16)10-14(17)11-6-8-12(15)9-7-11/h6-9H,2-5,10H2,1H3 |

InChI Key |

GBIAGYMEOOTOCD-UHFFFAOYSA-N |

SMILES |

CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CCCCCC(=O)CC(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on bromophenyl-substituted diketones and related derivatives, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Key Properties of Bromophenyl-Functionalized Diketones and Derivatives

Structural and Electronic Comparisons

- Chain Length and Backbone Modifications: The octanedione backbone in the target compound offers extended conjugation compared to shorter-chain analogs like 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (butanedione derivative). Longer chains enhance solubility in nonpolar solvents but may reduce crystallinity . Fluorinated backbones (e.g., trifluorobutane) introduce electron-withdrawing effects, lowering HOMO-LUMO gaps and increasing thermal stability .

Halogen Substitution Patterns :

- Dual halogenation (e.g., bromo-iodo in C₁₄H₁₀BrIO₂) enhances intermolecular halogen bonding, critical for crystal engineering and charge transport in optoelectronic devices .

- Hydroxyl-substituted derivatives (e.g., C₁₅H₁₀Br₂O₃) exhibit chelating properties, enabling metal coordination for catalytic or sensing applications .

Functional and Application Differences

- Optoelectronics : Bromo-iodo diketones (e.g., C₁₄H₁₀BrIO₂) serve as intermediates in dendrimers with bipolar charge transport, used in OLEDs and photovoltaic cells .

- Biological Screening : 5-(4-Bromophenyl)-1,3-oxazole derivatives (e.g., OXL-1 to OXL-6) demonstrate aromatase inhibition, highlighting the role of bromophenyl groups in drug design .

- Fluorophores : Trifluorobutane-diketones (e.g., C₁₀H₆BrF₃O₂) exhibit tunable emission properties due to fluorine’s electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.